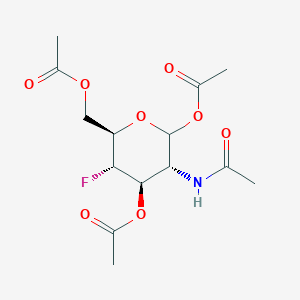

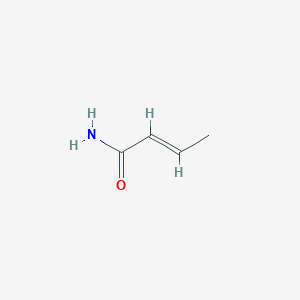

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Overview

Description

Synthesis Analysis

The synthesis of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose involves complex chemical processes. A notable approach includes the synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose, which have shown significant effects on cellular glycosaminoglycan biosynthesis (Berkin, Szarek, & Kisilevsky, 2000). Another method discussed involves one-pot synthesis techniques that offer a streamlined approach to creating complex glucosamine glycosyl donors from starting compounds (Pertel et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through high-resolution mass spectrometry, revealing detailed fragmentation pathways and the effects of deuterium incorporation (Dougherty, Horton, Philips, & Wander, 1973). X-ray crystallography has also provided insights into the crystal structure, showcasing the spatial arrangement of atoms within the compound (Strumpel, Schmidt, Luger, & Paulsen, 1984).

Chemical Reactions and Properties

Research on the chemical reactions and properties of this compound highlights its versatility in forming glycosidic bonds and its potential as a starting material for the synthesis of complex oligosaccharides. Studies on the synthesis of related compounds such as uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) diphosphate have shed light on the chemical reactivity and potential applications of this compound in the synthesis of biologically relevant molecules (Thomas, Abbas, & Matta, 1988).

Scientific Research Applications

Glycosylation of Peptides : 3,4,6-tri-O-acetyl-D-glucose-oxazoline is used for glycosylation of resin-bound serine-peptides, resulting in 2-acetamido-2-deoxy-D-glucopyranosyl peptides after trifluoroacetic acid (TFA) treatment. This application is significant in solid-phase synthesis of glycopeptides (Hollósi et al., 1991).

One-Pot Synthesis for Glucosamine Glycosylation : A study presented a one-pot synthesis method for 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose using anomeric O-acylation. This compound serves as a useful starting point for glucosamine glycosylation (Pertel et al., 2018).

Inhibition of Glycosaminoglycan Biosynthesis : The 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose are effective inhibitors of hepatic glycosaminoglycan biosynthesis, which could have implications for liver health (Berkin, Szarek, & Kisilevsky, 2000).

Synthesis of Dithio-D-Glucose Derivatives : The successful synthesis of 2-acetamido-2-deoxy-1,6-dithio-D-glucose and its derivatives was demonstrated, highlighting potential pharmaceutical applications (Ito & Ishii, 1963).

Anticancer Potential : Some derivatives, such as N-acetyl-9-deoxy-9-fluoroneuraminic acid and modifications of 2-amino-2-deoxy-D-glucose, show potential as inhibitors of cancer cell growth, specifically in mouse mammary adenocarcinoma cells in culture (Sharma & Korytnyk, 1980; Sharma, Petrie, & Korytnyk, 1988).

Synthesis of Glycosaminoglycans : Studies have demonstrated the synthesis of complex glycosaminoglycans using derivatives of 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, contributing to the understanding of glycosaminoglycan structure and function (Thomas, Abbas, & Matta, 1988; Shaban & Jeanloz, 1971).

Pharmaceutical Applications : The synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides via allylic SN2' substitution of a tosylhexenose has been reported, suggesting potential pharmaceutical applications (Kroutil et al., 2001).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of complex carbohydrate-based drugs . These drugs are often designed to interact with specific enzymes or receptors in the body, which could be considered as their primary targets.

Mode of Action

It is known that the compound can act as an activated donor substrate in enzymatic reactions . This suggests that it may interact with its targets by donating a functional group, which could lead to changes in the target’s structure or function.

Biochemical Pathways

Given its role in the synthesis of complex carbohydrate-based drugs , it can be inferred that it may be involved in the modification of carbohydrate metabolism or signaling pathways.

Result of Action

As a component in the synthesis of complex carbohydrate-based drugs , its action could potentially lead to the production of therapeutically active compounds that have desired effects at the molecular and cellular levels.

Action Environment

For instance, the compound is stored under inert gas and should avoid heat and moisture , indicating that these environmental conditions could affect its stability.

Safety and Hazards

Future Directions

The invention features methods of inhibiting cell migration, cell proliferation, or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose . This suggests potential applications in the field of biomedical research, particularly in the study of cell migration, proliferation, and differentiation .

properties

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCRVLBGFFSCPW-LSGALXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431322 | |

| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116049-57-1 | |

| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)